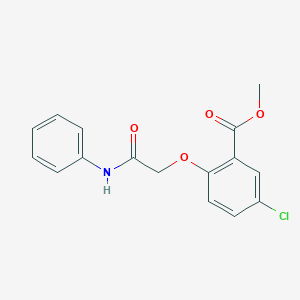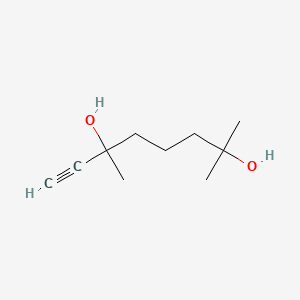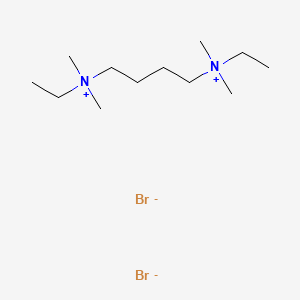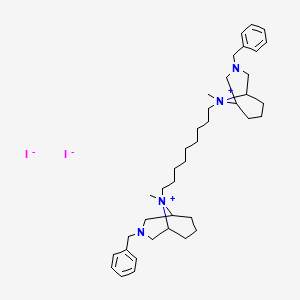
Didecyl isophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyl isophthalate is a chemical compound with the molecular formula C28H46O4. It is an ester derived from isophthalic acid and decyl alcohol. This compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is known for its low volatility and excellent compatibility with various polymers, making it a valuable additive in the production of flexible PVC products, coatings, and adhesives.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didecyl isophthalate is synthesized through the esterification of isophthalic acid with decyl alcohol. The reaction typically involves heating isophthalic acid and decyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The resulting product is then purified through distillation or recrystallization to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is conducted under controlled temperature and pressure conditions. The use of continuous distillation units helps in the efficient removal of water and purification of the final product. The industrial process ensures high yield and purity of this compound, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Didecyl isophthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs when the ester is exposed to water, leading to the formation of isophthalic acid and decyl alcohol. Transesterification involves the exchange of the decyl group with another alcohol in the presence of a catalyst, resulting in the formation of a different ester .
Common Reagents and Conditions
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid, sodium hydroxide), heat.
Transesterification: Alcohol (e.g., methanol, ethanol), acid or base catalyst (e.g., sulfuric acid, sodium methoxide), heat.
Major Products Formed
Hydrolysis: Isophthalic acid and decyl alcohol.
Transesterification: New ester and decyl alcohol.
Applications De Recherche Scientifique
Mécanisme D'action
The primary mechanism of action of didecyl isophthalate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the mobility of the polymer chains. This results in enhanced flexibility, elasticity, and durability of the polymer material. The molecular targets include the polymer chains themselves, and the pathways involved are related to the physical interactions between the plasticizer and the polymer .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diisononyl phthalate (DINP)
- Di-n-decyl phthalate
- Diisodecyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Uniqueness
Didecyl isophthalate is unique due to its specific ester structure derived from isophthalic acid and decyl alcohol. Compared to other similar compounds, it offers a balance of low volatility, high compatibility with various polymers, and excellent plasticizing efficiency. This makes it particularly suitable for applications requiring durable and flexible materials .
Propriétés
Numéro CAS |
4654-20-0 |
|---|---|
Formule moléculaire |
C28H46O4 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
didecyl benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-17-22-31-27(29)25-20-19-21-26(24-25)28(30)32-23-18-16-14-12-10-8-6-4-2/h19-21,24H,3-18,22-23H2,1-2H3 |
Clé InChI |
XEHITPCNDNWPQW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



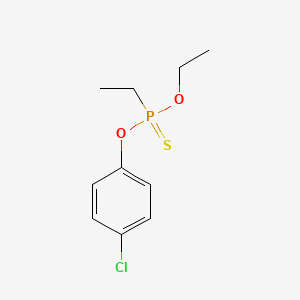
![N-[2-[bis(2-chloroethyl)amino]-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B13734665.png)

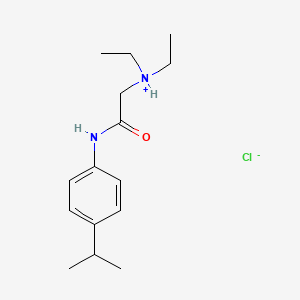
![4-[(5,7-diaminopyrido[3,4-b]pyrazin-3-yl)methyl-methylamino]benzoic acid](/img/structure/B13734678.png)


![7-Benzothiazolesulfonic acid, 2-[2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-6-quinolinyl]-6-methyl-, sodium salt](/img/structure/B13734698.png)
